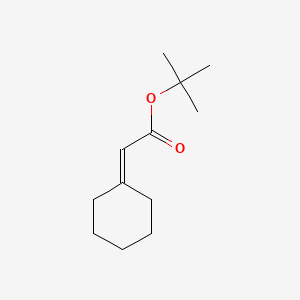

Tert-butyl cyclohexylideneacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53138-75-3 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

tert-butyl 2-cyclohexylideneacetate |

InChI |

InChI=1S/C12H20O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |

InChI Key |

UKAWTMNPWPAJIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CCCCC1 |

Origin of Product |

United States |

Tert Butyl Cyclohexylideneacetate: a Central Compound in Contemporary Organic Synthesis Research

Historical Context and Evolution of its Synthetic Utility

The rise of tert-butyl cyclohexylideneacetate and similar α,β-unsaturated esters in organic synthesis is intrinsically linked to the development of powerful olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, has become the method of choice for preparing such compounds. orgsyn.orgsynarchive.com The HWE reaction offers significant advantages, particularly for the synthesis of olefins with adjacent electron-withdrawing groups, a characteristic feature of this compound. orgsyn.orgyoutube.com This reaction typically involves the condensation of a phosphonate-stabilized carbanion with a ketone or aldehyde, in this case, cyclohexanone (B45756). orgsyn.org

Early methods for synthesizing esters of cyclohexylideneacetic acid, such as the Reformatsky reaction followed by acylation and pyrolysis, were often laborious and resulted in low yields. orgsyn.org The advent of the HWE reaction provided a more efficient and higher-yielding alternative, solidifying the role of compounds like this compound in the synthetic chemist's toolkit. orgsyn.org The reaction's reliability and stereochemical control, often favoring the formation of the E-isomer, have further enhanced its appeal. youtube.com

The tert-butyl group in the ester functionality is also of strategic importance. It can serve as a protecting group that can be selectively removed under specific acidic conditions, a feature that is highly valuable in multi-step syntheses. acs.org This allows for the unmasking of the carboxylic acid at a later stage for further transformations.

Significance as a Precursor for Advanced Organic Structures

The chemical reactivity of this compound makes it a valuable starting material for the construction of a diverse array of more complex organic molecules. Its α,β-unsaturated nature provides two key reactive sites: the carbon-carbon double bond and the carbonyl group of the ester.

The double bond can participate in a variety of addition reactions. For instance, it can undergo conjugate addition (Michael addition) with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. Furthermore, the double bond can be a substrate for cycloaddition reactions, enabling the construction of new ring systems.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, alcohols, or other esters. google.com This versatility further expands the utility of this compound as a synthetic intermediate.

A notable example of its application is in the synthesis of 4-tert-butylcyclohexaneacetic acid, where the double bond of this compound is first reduced, followed by hydrolysis of the ester. google.com This demonstrates the sequential reactivity that can be harnessed from this precursor.

Current Research Landscape and Knowledge Gaps

Current research continues to explore the synthetic potential of this compound and related α,β-unsaturated esters. A key area of focus is the development of new catalytic asymmetric reactions to control the stereochemistry of products derived from this precursor. The ability to introduce chirality in a controlled manner is crucial for the synthesis of biologically active molecules and pharmaceuticals.

While the fundamental reactivity of this compound is well-understood, there remain opportunities for further exploration. For instance, the development of more sustainable and environmentally friendly methods for its synthesis and subsequent transformations is an ongoing area of interest. This includes the use of greener solvents, catalysts, and reaction conditions.

Another area for future research is the expansion of its use in the synthesis of novel materials and functional molecules. Its rigid cyclohexyl core and reactive functional groups make it an attractive building block for the design of new polymers, liquid crystals, and other advanced materials.

Synthetic Methodologies for Tert Butyl Cyclohexylideneacetate and Its Analogues

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereocontrolled synthesis of alkenes. It involves the reaction of a stabilized phosphonate (B1237965) carbanion with a ketone or aldehyde, in this case, cyclohexanone (B45756), to yield the target alkene, tert-butyl cyclohexylideneacetate. wikipedia.org This reaction is often preferred over the classical Wittig reaction because the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. chem-station.com The phosphonate carbanions are also generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction. thieme-connect.com

Mechanistic Investigations of Ylide Formation and Condensation

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through several distinct steps. wikipedia.org

Ylide (Phosphonate Carbanion) Formation : The reaction is initiated by the deprotonation of the α-carbon of the phosphonoacetate reagent (tert-butyl diethylphosphonoacetate) by a base. This generates a nucleophilic phosphonate carbanion, also known as a phosphorus ylide. wikipedia.orgnrochemistry.com The acidity of this proton is enhanced by the presence of both the phosphonate and the ester electron-withdrawing groups.

Nucleophilic Addition : The generated carbanion then performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone. This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate, a betaine-like species. wikipedia.org

Oxaphosphetane Formation : The oxyanion of the intermediate attacks the electrophilic phosphorus atom, leading to cyclization and the formation of a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com

Elimination : This cyclic intermediate is unstable and collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This fragmentation yields the final alkene product (this compound) and a water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction is largely determined during the formation and collapse of the oxaphosphetane intermediate. organic-chemistry.org

The reaction generally favors the formation of the more thermodynamically stable (E)-alkene, as the intermediates have an opportunity to equilibrate to the lower energy conformation leading to the trans product. wikipedia.orgalfa-chemistry.com

Influence of Phosphonoacetate Ester Variation on Yield and Selectivity

Phosphonate Alkyl Groups (R¹) : The steric bulk of the alkyl groups on the phosphorus atom can influence the stereoselectivity. For instance, increasing the steric hindrance by using diisopropyl phosphonates instead of dimethyl or diethyl phosphonates can enhance the (E)-selectivity in reactions with certain substrates. alfa-chemistry.comnih.gov Conversely, specific modifications are known to dramatically favor the (Z)-isomer. The Still-Gennari modification utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups, which accelerates the elimination of the oxaphosphetane intermediate, leading to high Z-selectivity. chem-station.comnrochemistry.com Similarly, the Ando modification employs aryl groups (e.g., diphenyl) on the phosphonate to favor the (Z)-product. chem-station.com

Acetate (B1210297) Ester Group (R²) : The bulk of the acetate ester group, in this case, the tert-butyl group, also contributes to the steric environment of the transition state. A bulky group like tert-butyl can enhance the formation of the (E)-isomer by favoring a transition state that minimizes steric repulsion. wikipedia.org

The electronic properties of the phosphonate substituents also have a pronounced effect. Electron-withdrawing groups on the phosphorus atom can stabilize the intermediate carbanion and influence the reversibility of the initial addition step, which in turn affects the Z/E ratio of the product. elsevierpure.com

Table 1: Effect of Phosphonate Ester Structure on Stereoselectivity

Note: Data is illustrative of general trends reported in the literature for HWE reactions. chem-station.comresearchgate.net

Optimization of Reaction Parameters: Solvent, Base, and Temperature Effects

The yield and stereoselectivity of the HWE reaction are highly dependent on the reaction conditions. Careful optimization of the base, solvent, and temperature is crucial for achieving the desired outcome in the synthesis of this compound from cyclohexanone.

Base and Cation Effects : A variety of bases can be used to generate the phosphonate carbanion, including sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and n-butyllithium (n-BuLi). organic-chemistry.org The choice of cation associated with the base (e.g., Li⁺, Na⁺, K⁺) can significantly impact stereoselectivity. acs.org Lithium salts tend to favor the formation of (E)-alkenes. wikipedia.org For substrates that are sensitive to strong bases, milder conditions such as the Masamune-Roush conditions, which employ lithium chloride with an amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be effective. nrochemistry.comnih.gov

Solvent : The choice of solvent influences the solubility of the intermediates and the dissociation of ion pairs. Common solvents include tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (DME). alfa-chemistry.com For reactions employing potassium salts and crown ethers (e.g., 18-crown-6) to achieve high Z-selectivity under Still-Gennari conditions, THF is the solvent of choice. wikipedia.org

Temperature : Reaction temperature has a notable effect on selectivity. Higher reaction temperatures (e.g., room temperature vs. -78 °C) generally increase the degree of equilibration between intermediates, leading to a higher proportion of the more thermodynamically stable (E)-alkene. wikipedia.orgacs.org Conversely, Z-selective reactions are often run at low temperatures to kinetically trap the desired intermediate. researchgate.net

Table 2: Illustrative Optimization of HWE Reaction Conditions

Note: This table represents typical outcomes based on established principles of the HWE reaction. wikipedia.orgnih.govacs.org

Alternative Olefination Strategies

While the HWE reaction is a powerful tool, other classical organic reactions can also be employed to synthesize this compound and its analogues.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is the reaction between a ketone or aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.comorganicreactions.org To synthesize this compound, cyclohexanone would react with tert-butyl acetate. However, the acidity of the α-protons in tert-butyl acetate is generally insufficient for a classical Knoevenagel condensation, which typically requires more activated methylene (B1212753) compounds like malonic esters or cyanoacetates. thermofisher.com

A more viable Knoevenagel-type approach would involve reacting cyclohexanone with a more acidic derivative, such as tert-butyl cyanoacetate, followed by hydrolysis and decarboxylation to arrive at the desired product. The reaction is typically catalyzed by weak bases like piperidine or ammonia. organicreactions.org The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of cyclohexanone. This is usually followed by a dehydration step to yield the unsaturated product. sigmaaldrich.com A key advantage is the use of mild, often catalytic, basic conditions. The removal of water, either by azeotropic distillation or molecular sieves, is often employed to drive the reaction to completion. thermofisher.com Research has demonstrated the successful application of the Knoevenagel reaction with substituted cyclohexanones, such as 4-(tert-butyl)cyclohexanone, indicating the viability of this approach for similar substrates. researchgate.net

Wittig Reaction Applications and Scope

The Wittig reaction is a seminal method for alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde. mnstate.eduorganic-chemistry.org To produce this compound, cyclohexanone would be treated with the corresponding stabilized ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane.

The ylide is typically prepared in a two-step sequence:

Reaction of triphenylphosphine (B44618) with an α-halo ester (e.g., tert-butyl bromoacetate) via an Sₙ2 reaction to form a phosphonium (B103445) salt. masterorganicchemistry.com

Deprotonation of the phosphonium salt with a strong base (such as n-butyllithium) to generate the ylide. masterorganicchemistry.com

The ylide then reacts with cyclohexanone. The mechanism is believed to proceed through a cycloaddition to form an oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine oxide. masterorganicchemistry.com

A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product due to its high polarity and low solubility in common organic solvents. mnstate.edu In terms of stereoselectivity, stabilized ylides, such as the one required for this synthesis, generally react with aldehydes and ketones to produce the (E)-alkene as the major product. organic-chemistry.org

Reductive Synthesis of Saturated Analogues from this compound

The conversion of α,β-unsaturated esters like this compound to their saturated counterparts is a fundamental transformation in organic synthesis. This reduction specifically targets the carbon-carbon double bond of the cyclohexylidene moiety, yielding tert-butyl cyclohexylacetate. A prevalent and effective method for this conversion is catalytic hydrogenation.

One documented approach involves the reduction of a similar ester, 4-tert-butyl ethyl cyclohexylideneacetate, which serves as a direct analogue. The process employs Raney nickel as a catalyst in a hydrogen atmosphere. google.com The reaction proceeds by adding the unsaturated ester to a solvent such as methanol, followed by the introduction of the Raney nickel catalyst and exposure to hydrogen gas. google.com This method is efficient, leading to high yields of the corresponding saturated ester, 4-tert-butyl ethyl cyclohexylacetate. google.com The operational simplicity and high yield make this an effective method for producing these saturated cyclohexane (B81311) derivatives. google.com

Table 1: Catalytic Hydrogenation of Cyclohexylideneacetate Analogue

| Reactant | Catalyst | Reagents | Product | Yield |

|---|---|---|---|---|

| 4-tert-butyl ethyl cyclohexylideneacetate | Raney Nickel | Methanol, Hydrogen | 4-tert-butyl ethyl cyclohexylacetate | 94% (for the preceding step) |

Data derived from a patent describing the synthesis of 4-tertiary butyl cyclohexaneacetic acid, where the reduction is a key step. google.com

Regioselective and Stereoselective Formation of Cyclohexylideneacetate Esters

The synthesis of cyclohexylideneacetate esters, including the tert-butyl variant, often utilizes olefination reactions. The phosphonate carbanion procedure, commonly known as the Horner-Wadsworth-Emmons (HWE) reaction, is a method of choice for preparing such α,β-unsaturated esters. orgsyn.org This reaction offers a high degree of control over the formation of the exocyclic double bond.

The HWE reaction involves the condensation of a ketone, in this case, a substituted cyclohexanone, with a phosphonate carbanion. For the synthesis of ethyl cyclohexylideneacetate, triethyl phosphonoacetate is treated with a strong base, such as sodium hydride, to generate the phosphonate carbanion. orgsyn.org This carbanion then reacts with cyclohexanone to yield the desired ethyl cyclohexylideneacetate. orgsyn.org This procedure is noted for its efficiency and is particularly well-suited for reactions involving ketones and phosphonates with electron-withdrawing groups, as is the case with phosphonoacetates. orgsyn.org The reaction can be performed at or below room temperature, and the isolation of the product is generally straightforward. orgsyn.org

The stereoselectivity of this reaction can lead to the formation of (E) and (Z) isomers. While the standard HWE reaction often favors the (E)-isomer, the stereochemical outcome can be influenced by the choice of phosphonate reagent, base, and reaction conditions.

Furthermore, the reduction of the resulting cyclohexylideneacetate can introduce another layer of stereoisomerism (cis/trans) in the saturated cyclohexane ring. The stereochemical control in the reduction of substituted cyclohexanones to the corresponding alcohols has been extensively studied. For instance, the reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride has been shown to yield a high percentage of the trans isomer. orgsyn.org While this applies to the reduction of a ketone to an alcohol, the principles of stereocontrol are relevant to the hydrogenation of the exocyclic double bond of this compound, where the approach of the substrate to the catalyst surface can be directed by the bulky tert-butyl group, potentially favoring the formation of one diastereomer over the other.

Enzymatic methods also present a powerful tool for achieving high stereoselectivity. Ketoreductases have been utilized for the stereoselective synthesis of various hydroxy esters from their corresponding keto esters, yielding products with high enantiomeric and diastereomeric excess. nih.gov This highlights the potential for biocatalytic approaches in the stereocontrolled synthesis of saturated analogues of this compound.

Table 2: Horner-Wadsworth-Emmons Reaction for Cyclohexylideneacetate Synthesis

| Ketone | Phosphonate Reagent | Base | Product |

|---|---|---|---|

| Cyclohexanone | Triethyl phosphonoacetate | Sodium Hydride | Ethyl cyclohexylideneacetate |

This table outlines the general components of the Horner-Wadsworth-Emmons reaction for the synthesis of cyclohexylideneacetate esters. orgsyn.org

Exploration of Reaction Pathways and Reactivity of Tert Butyl Cyclohexylideneacetate

Conjugate Addition Reactions (Michael Additions)

The presence of an electron-withdrawing ester group in conjugation with a carbon-carbon double bond makes tert-butyl cyclohexylideneacetate an excellent Michael acceptor. libretexts.orgmasterorganicchemistry.com This allows for the 1,4-addition of a wide range of nucleophiles, a process also known as conjugate addition or Michael addition. libretexts.orgmasterorganicchemistry.comorganicchemistrydata.org The general mechanism involves the attack of a nucleophile at the β-carbon of the double bond, followed by protonation of the resulting enolate to yield the final product. libretexts.orgmasterorganicchemistry.com

Nucleophile Scope and Selectivity

A diverse array of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds like this compound. masterorganicchemistry.com The choice between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon) is largely dictated by the nature of the nucleophile. libretexts.org

"Soft" nucleophiles, characterized by a high-energy highest occupied molecular orbital (HOMO) and a more diffuse charge, preferentially undergo 1,4-addition. youtube.com This category includes:

Enolates: Carbanions derived from ketones, esters, and other carbonyl compounds are classic Michael donors. masterorganicchemistry.comorganicchemistrydata.org

Organocuprates (Gilman reagents): These reagents are known for their high selectivity for 1,4-addition to α,β-unsaturated systems. youtube.com

Amines: Primary and secondary amines are effective nucleophiles for conjugate addition. youtube.com

Thiols: Thiolates are also excellent soft nucleophiles that readily add in a conjugate fashion. masterorganicchemistry.com

Cyanide: The cyanide ion is another example of a soft nucleophile that favors 1,4-addition. youtube.com

In contrast, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition directly to the carbonyl group. masterorganicchemistry.com

The table below summarizes the general selectivity of various nucleophiles in their addition to α,β-unsaturated carbonyl compounds.

| Nucleophile Type | Predominant Mode of Addition |

| Organocuprates (Gilman Reagents) | 1,4-Addition (Conjugate) |

| Enolates | 1,4-Addition (Conjugate) |

| Amines | 1,4-Addition (Conjugate) |

| Thiols | 1,4-Addition (Conjugate) |

| Cyanide | 1,4-Addition (Conjugate) |

| Grignard Reagents | 1,2-Addition |

| Organolithium Reagents | 1,2-Addition |

Diastereoselective Michael Additions

When the conjugate addition to this compound creates a new stereocenter, the control of diastereoselectivity becomes a significant synthetic challenge. The approach of the nucleophile to the prochiral face of the α,β-unsaturated ester can be influenced by several factors, including the steric bulk of the reactants, the solvent, and the presence of chiral auxiliaries or catalysts.

Research in the broader field of asymmetric Michael additions has demonstrated that high levels of diastereoselectivity can be achieved. For instance, the use of chiral imines derived from α,β-unsaturated aldehydes and chiral amines can direct the addition of nucleophiles to one face of the molecule. Similarly, organocatalysts, such as chiral secondary amines (e.g., proline derivatives), can activate the enone and facilitate a diastereoselective attack.

While specific studies on the diastereoselective Michael additions of this compound are not extensively detailed in the provided search results, the general principles of acyclic stereocontrol in Michael additions are well-established and would be applicable. organicchemistrydata.org The formation of a stereocenter at the beta-carbon during conjugate addition is a common outcome. youtube.com

Cycloaddition Chemistry and Spirocycle Formation

The double bond of this compound can participate in cycloaddition reactions, providing a pathway to the synthesis of spirocyclic compounds. Spirocycles are three-dimensional structures containing two rings that share a single atom.

One of the most powerful cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. youtube.com While this compound itself is a dienophile, its derivatives could potentially act as dienes if further unsaturation is introduced into the cyclohexane (B81311) ring.

More relevant to the structure of this compound is its potential to undergo other types of cycloadditions. For example, [2+2] cycloadditions, often photochemically induced, could lead to the formation of a spiro-fused cyclobutane (B1203170) ring. youtube.com Similarly, 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azides would result in the formation of five-membered heterocyclic spiro rings.

The formation of spirocycles via intramolecular reactions is also a possibility. For instance, if a nucleophilic group is tethered to the cyclohexane ring, an intramolecular Michael addition could lead to the formation of a spirocyclic system.

Carbon-Carbon Bond Forming Reactions Beyond Olefination

Beyond the fundamental olefination used in its synthesis, the functional groups within this compound and its derivatives can be leveraged for further carbon-carbon bond formation.

Sonogashira Coupling of Acetate (B1210297) Derivatives

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. chemistry.coach To utilize this reaction, a derivative of this compound bearing a halide on the double bond would be required.

For example, if a vinyl iodide derivative of this compound were synthesized, it could undergo a Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) cocatalyst. This would result in the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the cyclohexylidene moiety.

The general scheme for such a reaction would be:

Vinyl Halide Derivative + Terminal Alkyne --(Pd catalyst, Cu catalyst, Base)--> Coupled Product

This methodology provides a powerful tool for the introduction of alkynyl groups, which are valuable synthetic intermediates.

Electrophilic Carboxylation Studies

Electrophilic carboxylation involves the introduction of a carboxylic acid or ester group by reacting an organometallic intermediate with carbon dioxide. To apply this to this compound, one could envision forming a nucleophilic species at the α-position to the ester.

For instance, deprotonation of the α-carbon with a strong base would generate an enolate. This enolate could then, in principle, react with an electrophilic source of "CO2+", although this is not a standard reagent. A more common approach would be to react the enolate with carbon dioxide to form a malonate derivative after an acidic workup.

Alternatively, if a vinyl metal species could be generated from a halide derivative of this compound, its reaction with carbon dioxide would lead to the formation of a dicarboxylic acid derivative.

Functional Group Interconversions on the Ester Moiety

The tert-butyl ester group of this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, amides, and alcohols. These interconversions are crucial for the synthesis of derivatives with modified properties and for subsequent steps in a synthetic sequence.

Hydrolysis to Carboxylic Acid:

The conversion of the tert-butyl ester to the corresponding cyclohexylideneacetic acid is a fundamental transformation. Due to the stability of the tert-butyl cation, this hydrolysis is typically carried out under acidic conditions. However, methods using milder reagents have been developed to avoid harsh conditions that might affect other parts of the molecule. For instance, silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild method for the cleavage of t-butyl esters to yield carboxylic acids. researchgate.net Another approach involves the use of molecular iodine in acetonitrile, which serves as a mild and efficient catalyst for the hydrolysis of tert-butyl esters, compatible with various acid-labile protecting groups. researchgate.net

Transesterification:

Transesterification allows for the conversion of the tert-butyl ester into other alkyl esters, which can be useful for altering the physical or chemical properties of the molecule. This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com Under basic conditions, an alkoxide, such as sodium methoxide (B1231860) in methanol, can be used to displace the tert-butoxide group. youtube.com Acid-catalyzed transesterification, often using an excess of the desired alcohol in the presence of a strong acid like sulfuric acid, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. masterorganicchemistry.com Borane catalysts have also been shown to be effective for the transesterification of tert-butyl esters under mild conditions. rsc.org

Conversion to Amides:

The ester can be converted to an amide, a common functional group in biologically active molecules. This can be achieved by direct aminolysis, though this often requires high temperatures and is generally inefficient for hindered esters. A more common and effective method involves the in situ generation of an acid chloride from the tert-butyl ester, which then readily reacts with an amine to form the desired amide. For example, the reaction of tert-butyl esters with agents like α,α-dichlorodiphenylmethane in the presence of a catalyst like SnCl₂ can generate the acid chloride intermediate, which subsequently reacts with a variety of amines to produce amides in high yields under mild conditions. organic-chemistry.orgresearchgate.net

Reduction to Alcohol:

The ester functionality can be reduced to a primary alcohol, 2-(cyclohexylidene)ethanol. Due to the lower reactivity of esters compared to aldehydes and ketones, strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. libretexts.orgyoutube.comkhanacademy.orgyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the alkoxide and a second hydride addition to the resulting aldehyde intermediate. youtube.com Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org

Table of Functional Group Interconversions of the Ester Moiety

| Transformation | Reagents and Conditions | Product Functional Group | Reference(s) |

| Hydrolysis | Silica gel, refluxing toluene | Carboxylic Acid | researchgate.net |

| Hydrolysis | I₂, CH₃CN | Carboxylic Acid | researchgate.net |

| Transesterification | NaOMe, MeOH | Methyl Ester | masterorganicchemistry.comyoutube.com |

| Transesterification | B(C₆F₅)₃, Ar-diazo ester | Aryl Ester | rsc.org |

| Amidation | 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. RNH₂ | Amide | organic-chemistry.orgresearchgate.net |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | Primary Alcohol | libretexts.orgyoutube.comkhanacademy.orgyoutube.com |

This table presents representative conditions for the transformation of tert-butyl esters and may require optimization for this compound.

Mechanistic Insights into Isomerization Processes

The structure of this compound allows for potential isomerization reactions, primarily involving the exocyclic double bond. These isomerizations can be induced by thermal, photochemical, or catalytic means, leading to a mixture of geometric isomers or constitutional isomers.

Geometric (E/Z) Isomerization:

The double bond of the cyclohexylideneacetate moiety can exist as either the E or Z isomer. The interconversion between these isomers typically requires breaking and reforming the π-bond. Photochemical isomerization is a common method to achieve this. Upon absorption of light of a suitable wavelength, the molecule is promoted to an excited state where the rotational barrier around the C=C bond is significantly lower. researchgate.net This allows for rotation to the other isomer before decaying back to the ground electronic state. The final ratio of E to Z isomers at the photostationary state depends on the absorption coefficients of the isomers at the wavelength of irradiation and the quantum yields of isomerization. researchgate.net

Positional Isomerization:

Acid-catalyzed isomerization can lead to the migration of the double bond from the exocyclic position into the cyclohexyl ring, forming a mixture of cyclohexenylacetate isomers. The mechanism involves the protonation of the double bond by an acid catalyst to form a tertiary carbocation intermediate. academie-sciences.fr This carbocation can then be deprotonated at an adjacent carbon to form a more stable endocyclic double bond. The stability of the resulting alkene isomers often drives the reaction towards the thermodynamically favored product. The use of solid acid catalysts, such as zeolites, can facilitate such isomerizations. academie-sciences.fr

Table of Potential Isomerization Processes

| Isomerization Type | Conditions | Potential Product(s) | Mechanistic Pathway | Reference(s) |

| Geometric Isomerization | UV irradiation | (E)- and (Z)-tert-butyl cyclohexylideneacetate | Photoexcitation, rotation around the C=C bond in the excited state | researchgate.net |

| Positional Isomerization | Acid catalyst (e.g., H₂SO₄, Zeolites), heat | tert-butyl (cyclohex-1-en-1-yl)acetate, tert-butyl (cyclohex-2-en-1-yl)acetate | Protonation to form a carbocation intermediate, followed by deprotonation | academie-sciences.fr |

This table outlines potential isomerization pathways based on the reactivity of similar chemical structures.

Stereochemical Control and Conformational Analysis in Tert Butyl Cyclohexylideneacetate Chemistry

Impact of the Tert-butyl Group on Cyclohexane (B81311) Conformation

The tert-butyl group is one of the most sterically bulky substituents in organic chemistry, and its attachment to a cyclohexane ring has significant and predictable consequences for the ring's conformation.

Cyclohexane rings exist predominantly in a low-energy chair conformation, rapidly interconverting between two equivalent chair forms in a process known as a ring-flip. However, when a bulky substituent like a tert-butyl group is present, this equilibrium is dramatically shifted. The energy difference between having a substituent in the more spacious equatorial position versus the more crowded axial position is quantified by its "A-value." An axial substituent experiences unfavorable 1,3-diaxial interactions with the two axial hydrogens on the same face of the ring.

The tert-butyl group has a very large A-value, approximately 4.9 to 5.0 kcal/mol, which creates a powerful energetic preference for it to occupy the equatorial position. libretexts.orgmasterorganicchemistry.com This energy difference is so significant that the equilibrium overwhelmingly favors the conformer with the equatorial tert-butyl group, with a ratio of over 10,000:1. masterorganicchemistry.com This effectively "locks" the cyclohexane ring into a single chair conformation, preventing the ring-flip from occurring to any meaningful extent. chemistryschool.netbrainly.inchegg.com This conformational locking fixes the positions of all other substituents on the ring as either axial or equatorial. chemistryschool.net

Table 1: A-Values for Common Cyclohexane Substituents

A-Values represent the energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -Cl | 0.5 | libretexts.org |

| -OH | 0.87 | masterorganicchemistry.com |

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 | masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -C(CH₃)₃ (Tert-butyl) | ~4.9 | masterorganicchemistry.com |

The conformational rigidity imposed by the tert-butyl group has a direct impact on the rates and selectivity of substitution and elimination reactions.

SN2/E2 Reactions: The E2 (bimolecular elimination) reaction requires a specific anti-periplanar (180°) arrangement between the leaving group and a β-hydrogen. In a conformationally locked cyclohexane, only axial substituents can achieve this geometry with axial β-hydrogens. If a leaving group is locked in an equatorial position, the E2 pathway is severely disfavored. Similarly, the SN2 (bimolecular substitution) reaction requires a backside attack by the nucleophile. An axial leaving group is sterically shielded by the ring itself and the other axial hydrogens, while an equatorial leaving group is more accessible. The locked conformation thus dictates which, if any, of these bimolecular pathways is geometrically possible.

SN1/E1 Reactions: These reactions proceed through a common carbocation intermediate. libretexts.org The formation of this intermediate is the rate-determining step. Tertiary alkyl halides, for example, readily undergo SN1/E1 reactions because they form a relatively stable tertiary carbocation. youtube.comyoutube.com In a system related to tert-butyl cyclohexylideneacetate, if a leaving group were on a tertiary carbon, the SN1/E1 pathway would be favored. Since both substitution (SN1) and elimination (E1) products can arise from the same intermediate, mixtures are common. libretexts.org The ratio of these products can often be influenced by factors such as temperature; higher temperatures generally favor the elimination (E1) product over the substitution (SN1) product because elimination results in an increase in the number of molecules, leading to higher entropy. masterorganicchemistry.com For instance, the reaction of t-butyl bromide in ethanol (B145695) at 25°C gives an 81:19 ratio of SN1 to E1 product, which shifts to 72:28 at 55°C. masterorganicchemistry.com

Diastereoselective and Enantioselective Transformations

Achieving control over stereochemistry is a central goal in modern organic synthesis. For a molecule like this compound, this involves controlling the stereocenters on the ring (diastereoselectivity) and, if a chiral product is desired, controlling the absolute configuration (enantioselectivity).

To synthesize enantiomerically pure compounds, chemists often employ chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com A classic example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgyoutube.com In a synthesis related to substituted cyclohexylideneacetates, one could attach an Evans auxiliary to the acetate (B1210297) group. The bulky auxiliary would then sterically block one face of the resulting enolate, forcing an incoming electrophile (e.g., in an alkylation or aldol (B89426) reaction) to attack from the opposite face with high diastereoselectivity. youtube.com

Chiral Catalysts: An alternative approach uses a small amount of a chiral catalyst to create a chiral environment for the reaction. This is often more atom-economical than using a stoichiometric auxiliary. For instance, rhodium-based chiral catalysts have been used for the enantioselective C-H functionalization of cyclohexadiene derivatives, demonstrating a modern approach to installing chirality on such ring systems. nih.gov Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for the stereoselective synthesis of substituted cyclohexene (B86901) and cyclohexadiene structures. nih.gov

The exocyclic double bond in this compound can exist as one of two geometric isomers, (E) or (Z). studymind.co.ukrsc.org Controlling which isomer is formed is a critical aspect of its synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for synthesizing α,β-unsaturated esters from ketones. orgsyn.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone (in this case, 4-tert-butylcyclohexanone).

The stereochemical outcome of the HWE reaction is often predictable. When using stabilized ylids, such as the one derived from triethyl phosphonoacetate, the reaction generally shows a strong preference for the formation of the (E)-isomer. orgsyn.org This selectivity arises from the thermodynamic stability of the intermediates in the reaction pathway. Alternative methods, such as the Peterson olefination, can provide access to the (Z)-isomer under different conditions.

Table 2: Synthetic Methods for Olefin Geometry Control

Summary of common olefination reactions and their general stereochemical preferences.

| Reaction | Typical Substrates | Major Isomer Formed | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Ketone + Stabilized phosphonate (B1237965) ylide | (E)-alkene | orgsyn.org |

| Wittig Reaction (unstabilized ylide) | Aldehyde + Unstabilized phosphonium (B103445) ylide | (Z)-alkene | orgsyn.org |

| Peterson Olefination (acidic workup) | Ketone + α-silyl carbanion | (E)-alkene | |

| Peterson Olefination (basic workup) | Ketone + α-silyl carbanion | (Z)-alkene |

Stereochemistry in Ring Systems Derived from Cyclohexylideneacetate

The this compound scaffold is a valuable starting point for the synthesis of more complex ring systems, particularly spirocyclic compounds. wikipedia.org Spirocycles are bicyclic structures that share a single atom, which in this case would be the spiro atom at the junction of the two rings. wikipedia.orgnih.gov

Reactions at the exocyclic double bond, such as epoxidation, cyclopropanation, dihydroxylation, or Michael addition, can generate new stereocenters. The stereochemical outcome of these transformations is dictated by the existing structure. The conformationally locked cyclohexane ring and the large tert-butyl group create a sterically biased environment, forcing reagents to approach the double bond from the less hindered face. For example, an epoxidation reaction would likely occur from the face opposite to the bulky axial hydrogens of the cyclohexane ring, leading to a specific diastereomer of the resulting spiro-epoxide. The synthesis of such spiro-linked heterocyclic compounds can often be achieved with high regio- and stereoselectivity, making them attractive targets in medicinal chemistry and materials science. nih.govnih.gov

Catalytic Systems in the Chemistry of Tert Butyl Cyclohexylideneacetate

Base Catalysis in Condensation Reactions

The fundamental structure of cyclohexylideneacetates is typically assembled through a base-catalyzed condensation reaction between cyclohexanone (B45756) and a phosphonate (B1237965) ester. This olefination process is most prominently represented by the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This method is a widely used and dependable technique for forming carbon-carbon double bonds. nih.govyoutube.com

The HWE reaction mechanism begins with the deprotonation of a phosphonate ester by a strong base, such as sodium hydride (NaH) or sodium ethoxide, to create a stabilized phosphonate carbanion. youtube.comyoutube.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting intermediate subsequently collapses to form the desired alkene (tert-butyl cyclohexylideneacetate) and a water-soluble phosphate (B84403) byproduct, which simplifies product isolation. youtube.comyoutube.com A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high selectivity. youtube.com

The choice of base and phosphonate reagent is critical to the reaction's success. While unstabilized ylids in the related Wittig reaction often yield Z-alkenes, the stabilized phosphonate carbanions in the HWE reaction favor the E-isomer. youtube.com This reaction is highly effective for ketones and aldehydes and is particularly useful for preparing olefins that have an electron-withdrawing group, such as the ester moiety in this compound, adjacent to the double bond.

| Catalyst System Component | Role in HWE Reaction | Common Examples |

| Base | Deprotonates the phosphonate ester to form the nucleophilic carbanion. | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK) |

| Phosphonate Reagent | Serves as the source of the acetate (B1210297) moiety and forms the stabilized carbanion. | Triethyl phosphonoacetate, tert-butyl diethylphosphonoacetate |

| Carbonyl Compound | Provides the cyclohexyl ring and is the electrophile attacked by the carbanion. | Cyclohexanone |

Transition Metal Catalysis for Functionalization

Once synthesized, the α,β-unsaturated system of this compound is ripe for further modification through transition metal catalysis. Metals like palladium, nickel, and copper offer powerful tools for C-H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org In the context of this compound, this reaction could be used to introduce aryl or vinyl substituents at the β-position of the ester. The catalytic cycle typically involves the oxidative addition of an organohalide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Beyond the Heck reaction, palladium catalysts can facilitate other transformations. For example, palladium-catalyzed isomerization of α,β-unsaturated esters can be a key step in more complex reactions, such as α-amino C-H functionalizations, to build intricate heterocyclic systems. nih.gov

| Palladium-Catalyzed Reaction | Description | Potential Product from this compound |

| Heck Reaction | Couples the alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org | β-Aryl or β-Vinyl substituted cyclohexylideneacetate |

| Suzuki Coupling | Couples an organoboron compound with an organohalide (requires converting the ester to a halide or triflate). | Biphenyl-type structures if coupled with an arylboronic acid. |

| α-Amino C-H Functionalization | Involves isomerization and subsequent reaction to form N-heterocycles. nih.gov | Complex tricyclic indole (B1671886) or azepinoindole derivatives. |

Nickel catalysts have emerged as a cost-effective and sustainable alternative to precious metals like palladium for many transformations. organic-chemistry.org For α,β-unsaturated esters such as this compound, nickel catalysis is particularly effective for hydrogenation and boration reactions.

The asymmetric hydrogenation of the alkene double bond can be achieved with high activity and enantioselectivity using chiral phosphine-nickel catalysts. princeton.eduacs.org This reaction reduces the C=C double bond to yield a chiral saturated ester. Mechanistic studies suggest that the process can involve the activation of hydrogen gas by a nickel complex, followed by conjugate addition of a nickel hydride to the unsaturated ester. acs.org

Furthermore, nickel-catalyzed β-boration introduces a valuable boronate ester group at the β-position. organic-chemistry.org This transformation typically uses bis(pinacolato)diboron (B136004) and provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki coupling), allowing for the synthesis of a wide range of complex molecules. organic-chemistry.org

| Nickel-Catalyzed Reaction | Description | Potential Product from this compound |

| Asymmetric Hydrogenation | Reduces the C=C double bond enantioselectively. princeton.eduacs.org | Chiral tert-butyl cyclohexylacetate |

| β-Boration | Adds a boryl group to the β-carbon of the unsaturated ester. organic-chemistry.org | Tert-butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl)acetate |

| Carbonylative Synthesis | Can convert related vinyl triflates into thioesters. acs.org | α,β-Unsaturated thioesters (by analogy) |

Copper catalysts are well-known for promoting conjugate addition reactions to α,β-unsaturated carbonyl compounds. The addition of organometallic reagents, such as Grignard reagents or organocuprates, to this compound would likely proceed via a 1,4-addition mechanism. This introduces a new carbon-carbon bond at the β-position of the ester, offering a straightforward route to alkylated or arylated derivatives.

Copper can also catalyze other C-H functionalization reactions. For instance, copper-catalyzed cyanation of C-H bonds has been developed, which could potentially be adapted to introduce a nitrile group into the cyclohexyl ring, although direct application to this specific substrate requires further investigation.

| Copper-Catalyzed Reaction | Description | Potential Product from this compound |

| Conjugate Addition | Adds a nucleophile (e.g., from an organocuprate) to the β-carbon. | β-Alkylated or β-Arylated tert-butyl cyclohexylacetate |

| Cyanation | Introduces a cyano (-CN) group via C-H bond activation. | Cyanated cyclohexylideneacetate derivatives |

Organocatalysis and its Role in this compound Synthesis

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a powerful tool, especially for asymmetric synthesis. d-nb.info In the context of this compound, organocatalysts can be employed both in its synthesis and its subsequent chiral functionalization.

For synthesis, boronic acids have been shown to catalyze the condensation of ketene (B1206846) dialkyl acetals with aldehydes to produce α,β-unsaturated esters with high (E)-stereoselectivity. nih.gov This presents an alternative, atom-economical route to the cyclohexylideneacetate core.

More significantly, chiral organocatalysts, such as chiral phosphoric acids (CPAs) or amino acids like proline, can be used to construct chiral molecules with high enantioselectivity. d-nb.infocitedrive.comnih.gov An asymmetric version of the condensation reaction or a subsequent functionalization step could be designed using a chiral organocatalyst. This would allow for the synthesis of specific enantiomers of functionalized this compound, which is of high value in the development of pharmaceuticals and other biologically active compounds.

Homogeneous vs. Heterogeneous Catalysis

Catalytic processes are broadly classified as either homogeneous or heterogeneous, a distinction based on the phase of the catalyst relative to the reactants. youtube.com

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in a liquid solution. youtube.com This is common for many of the processes described above. For example, the base-catalyzed HWE synthesis using sodium hydride in a solvent like benzene (B151609) or THF is a homogeneous reaction. youtube.com Similarly, many transition metal-catalyzed functionalizations that use soluble metal-ligand complexes (e.g., palladium with phosphine (B1218219) ligands) are homogeneous. youtube.com

Advantages : High activity and selectivity due to well-defined active sites, and milder reaction conditions.

Disadvantages : Difficult and often costly separation of the catalyst from the product, which can be a significant issue in industrial applications. youtube.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. researchgate.net A common example is a solid catalyst used in a liquid or gas-phase reaction. For the synthesis or functionalization of this compound, this could involve using a transition metal supported on a solid material like silica (B1680970), alumina, or a polymer. researchgate.net

Advantages : Easy separation of the catalyst from the reaction mixture (e.g., by simple filtration), which allows for catalyst recycling and reduces product contamination. researchgate.net

Disadvantages : Often requires harsher reaction conditions (higher temperatures and pressures) and can sometimes exhibit lower selectivity compared to their homogeneous counterparts.

| Catalysis Type | Definition | Example in Context | Pros | Cons |

| Homogeneous | Catalyst and reactants are in the same phase (e.g., solution). youtube.com | HWE reaction with NaH in THF; Pd(PPh₃)₄ in a Heck reaction. | High activity, high selectivity, mild conditions. | Difficult catalyst separation and recycling. youtube.com |

| Heterogeneous | Catalyst and reactants are in different phases. researchgate.net | A palladium-on-carbon (Pd/C) catalyst for hydrogenation; a solid-supported acid catalyst. | Easy separation, catalyst is reusable, suitable for continuous processes. | Harsher conditions, potentially lower selectivity. |

Advanced Spectroscopic and Analytical Research on Tert Butyl Cyclohexylideneacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamicsnist.govmassbank.jpnp-mrd.org

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For tert-butyl cyclohexylideneacetate, various NMR techniques provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR for Olefinic Proton and Alkyl Chain Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton.

Key findings from the ¹H NMR spectrum in CDCl₃ include:

A singlet at approximately 5.51 ppm, which is characteristic of the olefinic proton (=CH) attached to the carbon double-bonded to the cyclohexane (B81311) ring.

Two triplets observed at around 2.79 ppm and 2.18 ppm, corresponding to the two sets of allylic protons on the cyclohexane ring adjacent to the exocyclic double bond.

A complex multiplet, appearing as a quintet, around 1.61 ppm, which accounts for the remaining six protons of the cyclohexane ring.

A sharp singlet at 1.45 ppm, integrating to nine protons, which is the characteristic signal for the magnetically equivalent protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.51 | Singlet | 1H | Olefinic proton (-C=CH) |

| 2.79 | Triplet | 2H | Allylic protons (cyclohexane) |

| 2.18 | Triplet | 2H | Allylic protons (cyclohexane) |

| 1.61 | Quintet | 6H | Cyclohexane ring protons |

| 1.45 | Singlet | 9H | tert-Butyl group protons |

¹³C NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound.

The key resonances in the ¹³C NMR spectrum are:

The carbonyl carbon of the ester group appears at approximately 166.0 ppm.

The two carbons of the exocyclic double bond are observed at 163.5 ppm and 111.9 ppm.

The quaternary carbon of the tert-butyl group attached to the oxygen atom resonates at around 80.1 ppm.

The carbons of the cyclohexane ring appear in the range of 26.2 to 37.8 ppm, with the allylic carbons being the most downfield.

The three equivalent methyl carbons of the tert-butyl group show a signal at 28.3 ppm. nih.govnanalysis.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.0 | Ester Carbonyl (C=O) |

| 163.5 | Quaternary Olefinic Carbon (C=C) |

| 111.9 | Olefinic Carbon (=CH) |

| 80.1 | Quaternary Carbon of t-Bu (O-C(CH₃)₃) |

| 37.8, 31.5, 28.6, 28.2, 27.9, 26.2 | Cyclohexane Ring Carbons |

| 28.3 | Methyl Carbons of t-Bu |

NOESY and COSY for Conformational and Connectivity Assignments

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in confirming the structure and determining the spatial orientation of the molecule. youtube.comlibretexts.orgyoutube.com

COSY: This experiment establishes proton-proton coupling relationships through bonds. For this compound, a COSY spectrum would show cross-peaks between the allylic protons (at 2.79 and 2.18 ppm) and their adjacent methylene (B1212753) protons within the cyclohexane ring (at 1.61 ppm), confirming their connectivity. youtube.com

NOESY: This experiment reveals through-space proximity of protons. youtube.com A NOESY spectrum would be expected to show a correlation between the olefinic proton (5.51 ppm) and the nearby allylic protons on the cyclohexane ring (2.79 ppm). Furthermore, the spatial relationship between the tert-butyl group protons and the olefinic proton could be investigated to determine the preferred conformation around the ester linkage.

Vibrational Spectroscopy for Mechanistic Studies (e.g., In situ FTIR)nist.gov

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and can be adapted for real-time reaction monitoring. nih.govxjtu.edu.cn

The standard FTIR spectrum of this compound shows characteristic absorption bands:

A strong absorption band around 1705 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated ester.

An absorption band at approximately 1645 cm⁻¹ attributed to the C=C stretching of the exocyclic double bond. researchgate.net

In situ FTIR for Mechanistic Studies: In situ FTIR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. For instance, in the synthesis of this compound via a Horner-Wadsworth-Emmons reaction between cyclohexanone (B45756) and a phosphonate (B1237965) ylide, in situ FTIR could be employed to:

Track the disappearance of the cyclohexanone carbonyl peak (typically around 1715 cm⁻¹).

Monitor the appearance and growth of the product's characteristic ester carbonyl (1705 cm⁻¹) and olefinic (1645 cm⁻¹) peaks. This real-time data helps in optimizing reaction conditions and understanding the reaction kinetics. nih.govxjtu.edu.cn

Mass Spectrometry for Reaction Monitoring and Intermediate Identificationnih.gov

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

The electron ionization mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z = 196, confirming its molecular weight. The fragmentation pattern provides further structural information:

A prominent peak at m/z = 141, resulting from the loss of the tert-butoxy (B1229062) group (-OC(CH₃)₃).

A peak at m/z = 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺), which is a characteristic fragment for compounds containing a tert-butyl group. Other significant fragments are observed at m/z = 140, 123, 95, and 81, which relate to further fragmentation of the cyclohexylideneacetate moiety.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 196 | Molecular Ion [M]⁺ |

| 141 | [M - C₄H₉O]⁺ |

| 140 | [M - C₄H₈O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Chiroptical Spectroscopy (Circular Dichroism) for Chiral Derivativesnih.gov

While this compound itself is achiral, its chiral derivatives are valuable for stereochemical studies using chiroptical techniques like Circular Dichroism (CD). CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.

For a chiral derivative, such as one with a substituent on the cyclohexane ring (e.g., 4-methylcyclohexylideneacetate), the CD spectrum is dominated by the electronic transitions of the α,β-unsaturated ester chromophore (C=C-C=O).

The n → π* transition, typically observed at longer wavelengths, and the π → π* transition at shorter wavelengths would exhibit Cotton effects (positive or negative CD bands).

The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the chiral center(s) and the preferred conformation of the molecule, particularly the helicity of the C=C-C=O system. Theoretical calculations can be used to correlate the observed CD spectrum with the specific stereochemistry of the molecule, making it a powerful tool for assigning the absolute configuration of chiral derivatives. nih.gov

Theoretical and Computational Studies of Tert Butyl Cyclohexylideneacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can determine the electronic structure and predict the reactivity of tert-butyl cyclohexylideneacetate.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is a widely used approach for predicting molecular properties and reaction mechanisms. For this compound, DFT calculations can provide a wealth of information.

DFT can be used to determine the optimized geometry of the molecule, its vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Different functionals, such as B3LYP, are commonly employed in DFT calculations to balance accuracy and computational cost. These calculations can also yield atomic charges, which are essential for understanding the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Dipole Moment | [Value] Debye |

| Mulliken Charge on C=O Carbon | [Value] |

| Mulliken Charge on C=O Oxygen | [Value] |

Ab Initio Methods for Energetic and Geometric Analysis

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular energies and geometries.

For this compound, ab initio calculations can be employed to:

Determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Calculate the total electronic energy and heats of formation.

Investigate the relative energies of different conformers, such as chair and boat conformations of the cyclohexane (B81311) ring.

These calculations are computationally more intensive than DFT but can offer a higher level of accuracy for certain properties. The choice of basis set, such as 6-31G* or cc-pVTZ, is critical for obtaining reliable results.

Potential Energy Surface (PES) Mapping of Reaction Mechanisms

The potential energy surface (PES) is a conceptual and mathematical tool used to visualize and understand the energetics of a chemical reaction. It maps the energy of a system as a function of its geometry. For reactions involving this compound, such as hydrolysis or addition reactions, mapping the PES is crucial for elucidating the reaction mechanism.

By identifying the reactants, products, transition states, and any intermediates on the PES, one can determine the reaction pathway and the activation energy. The minimum energy path (MEP) connects the reactants to the products through the transition state, representing the most likely trajectory for the reaction. Computational methods can be used to locate these critical points on the PES, providing a detailed picture of the reaction dynamics.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.

For this compound, MD simulations can provide insights into:

The flexibility of the cyclohexyl ring and the tert-butyl group.

The preferred orientations of the ester group.

The time-averaged behavior of the molecule in different solvents.

These simulations generate a trajectory of atomic positions over time, from which various structural and dynamic properties can be calculated. The results can help in understanding how the molecule's conformation influences its reactivity and interactions with other molecules.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. While specific QSAR studies on this compound were not found, this methodology could be applied to a series of its analogues to predict their properties.

A QSAR study would involve:

Data Set: Compiling a set of structurally similar molecules with known activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule, which can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that relates the descriptors to the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of compounds with desired properties.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study bonding and intermolecular interactions in chemical systems. It provides a localized, "chemist-friendly" picture of the electronic structure by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).

For this compound, NBO analysis can be used to investigate:

Hybridization: The hybridization of atomic orbitals in forming bonds.

Donor-Acceptor Interactions: The interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and intermolecular forces. For instance, the interaction between a lone pair on the carbonyl oxygen and an antibonding orbital of a neighboring molecule can be quantified.

Charge Distribution: NBO analysis provides a detailed picture of the charge distribution within the molecule.

The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory, providing a quantitative measure of their energetic importance. This information is valuable for understanding the nature of non-covalent interactions, such as hydrogen bonding, that this compound might engage in.

Applications of Tert Butyl Cyclohexylideneacetate in Complex Molecule Synthesis

Pharmaceutical Intermediates and Lead Compound Synthesis

The cyclohexylideneacetate framework is a valuable precursor in the development of pharmaceutically active compounds, particularly those targeting the central nervous system.

While not a direct precursor in the most common industrial syntheses of Gabapentin, the closely related cyclohexylideneacetate scaffold is central to several synthetic routes. For instance, ethyl 2-cyclohexylideneacetate can be converted into key intermediates for Gabapentin and its impurities. e-journals.in One strategy involves the addition of a cyanide source to the double bond to form ethyl 2-(1-cyanocyclohexyl)acetate, a crucial intermediate. e-journals.in

Alternative syntheses of Gabapentin often start from cyclohexanone (B45756) and proceed through intermediates like 1,1-cyclohexane diacetic acid monoamide. nih.govjustia.com These routes, while different, highlight the importance of the disubstituted cyclohexane (B81311) core that can be conceptually derived from precursors like tert-butyl cyclohexylideneacetate. Furthermore, prodrugs of Gabapentin, such as XP13512, are designed to improve its pharmacokinetic profile. nih.gov These complex structures are derivatives of cyclohexane acetic acid, underscoring the therapeutic relevance of this molecular backbone. nih.gov

The general synthetic utility is captured in the conversion of cyclohexanone to a cyclohexylidene ester, which can then undergo further transformations. A common method for this initial step is the Wittig or Horner-Wadsworth-Emmons reaction.

Table 1: Key Intermediates in Gabapentin Synthesis Routes Related to Cyclohexylideneacetates

| Intermediate Name | Precursor/Related Compound | Synthetic Transformation | Reference |

|---|---|---|---|

| Ethyl 2-(1-cyanocyclohexyl)acetate | Ethyl 2-cyclohexylideneacetate | Cyanide addition | e-journals.in |

| 1,1-Cyclohexane diacetic acid monoamide | 1,1-Cyclohexane diacetic acid anhydride | Ammonolysis | nih.gov |

This compound derivatives are instrumental in creating chiral linkers for bitopic ligands that target G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D2 and D3 receptors. nih.gov The regio- and stereochemistry of these linkers are critical for modulating the pharmacological activity of the ligands. nih.gov

In one synthetic approach, tert-butyl (4-oxocyclohexyl)carbamate, a ketone precursor to the target compound, is converted into methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate. nih.gov This intermediate contains the essential cyclohexylideneacetate core. Subsequent chemical modifications, including hydrogenation of the double bond and reduction of the ester, yield chiral amino alcohols that serve as the final linker building blocks. nih.gov The versatility of this synthetic strategy allows for the creation of both cis and trans isomers of the linker, enabling detailed investigation into how stereochemistry affects receptor binding and selectivity. nih.gov

Precursors for Specialty Chemicals and Materials

The reactivity of the cyclohexylideneacetate scaffold makes it a valuable starting material for various specialty chemicals. A closely related compound, ethyl (4-tert-butylcyclohexylidene)acetate, has demonstrated antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. researchgate.net This suggests that derivatives of this compound could be explored for applications in antimicrobial materials or formulations.

Furthermore, the hydrogenation of the exocyclic double bond in these systems, followed by hydrolysis of the ester, is a straightforward method to produce substituted cyclohexylacetic acids. google.com For example, 4-tertiary butyl ethyl cyclohexylideneacetate is reduced using a Raney Nickel catalyst and then saponified to yield 4-tertiary butyl cyclohexaneacetic acid, a compound with potential applications in materials science and as a synthetic intermediate. google.com

Synthesis of Defined Structural Analogues and Derivatives

The chemical structure of this compound allows for the synthesis of a wide array of derivatives through reactions targeting the alkene and ester groups.

This compound and its derivatives are key substrates for the synthesis of β,β-branched β-amino esters. researchgate.net These structures are important components of biologically active molecules, including peptides and natural products. nih.gov

A notable method involves the reaction of (α-trimethylsilanylmethyl)cyclohexylidene esters with an electrophilic aminating agent, which proceeds through a spiroaziridine intermediate. researchgate.net The subsequent ring-opening of this spiroaziridine yields the desired β,β-disubstituted β-amino ester derivative. This transformation allows for the creation of a quaternary carbon center adjacent to a nitrogen-bearing carbon, a challenging structural motif to assemble. The stereochemical outcome of the reaction can be influenced by substituents present on the cyclohexane ring. researchgate.net

Table 2: Synthesis of β,β-Branched β-Amino Esters

| Reaction Type | Key Reagents | Intermediate | Product Class | Reference |

|---|

One of the most direct applications of this compound is as a precursor to cyclohexylacetic acid and its derivatives. chemicalbook.comsynquestlabs.com The synthesis involves two primary transformations:

Hydrogenation: The exocyclic carbon-carbon double bond is readily reduced to a single bond. This is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C). google.com This step converts the cyclohexylideneacetate into a cyclohexylacetate.

Hydrolysis: The tert-butyl ester group is cleaved to yield the corresponding carboxylic acid. This can be accomplished under acidic conditions (e.g., with trifluoroacetic acid) or through saponification with a base like sodium hydroxide (B78521), followed by acidic workup. google.com

This two-step sequence provides a reliable route to various substituted cyclohexylacetic acids. For example, starting from 4-tert-butylcyclohexanone, a Wittig-type reaction can produce 4-tert-butyl ethyl cyclohexylideneacetate, which is then hydrogenated and hydrolyzed to give 4-tert-butylcyclohexylacetic acid. google.com This methodology is broadly applicable for creating a library of cyclohexylacetic acid derivatives for various research and development purposes. e-journals.in

Emerging Research Frontiers in Tert Butyl Cyclohexylideneacetate Chemistry

Sustainable Synthesis Approaches and Green Chemistry Principles

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. The synthesis of tert-butyl cyclohexylideneacetate is being re-evaluated through this lens, with a focus on improving the environmental footprint of its production.

Core Principles in Action:

Safer Solvents and Auxiliaries: The choice of solvent is critical. Research is moving away from volatile organic compounds (VOCs) towards greener alternatives. msu.eduresearchgate.net For example, in the synthesis of related compounds, solvent-free conditions or the use of safer solvents like methyl tert-butyl ether (MTBE) are being explored. mun.canih.gov Natural deep eutectic solvents (NADESs) are also emerging as environmentally friendly replacements for petroleum-based solvents in the synthesis of complex molecules. rsc.org

Energy Efficiency: The adoption of methods that proceed under mild conditions, such as room temperature, reduces energy consumption. researchgate.net Microwave irradiation and catalysis are two techniques that can accelerate reactions, often without the need for high temperatures. mun.ca

Green Chemistry Metrics:

To quantify the "greenness" of a synthetic route, several metrics are employed. These provide a standardized way to compare different processes and identify areas for improvement.

| Metric | Description | Ideal Value | Relevance to Synthesis |

| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. greenchemistry-toolkit.org | 100% | Measures the efficiency of a reaction in converting reactant atoms to product atoms. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. gcande.org | 0 | Provides a direct measure of the total waste produced in a process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the active pharmaceutical ingredient produced. msu.edu | 1 | A holistic metric that captures all mass inputs and is widely used in the pharmaceutical industry. |

By applying these principles and metrics, chemists are actively developing more sustainable pathways for the synthesis of this compound, aligning its production with modern environmental standards.

Development of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. The development of novel catalysts is a major frontier for the synthesis and functionalization of this compound and its precursors.

Key Areas of Catalyst Development:

Homogeneous Catalysis: Transition metal catalysts, such as those based on rhodium (Rh) and gold (Au), are being explored for novel transformations. For example, Rh(III)-catalyzed reactions have been used for formal [4+1] approaches to create new ring systems, and gold(III) catalysts have been employed in Meyer-Schuster rearrangements for the olefination of ketones, a key step in forming the cyclohexylidene moiety. lookchem.com

Heterogeneous Catalysis: Solid catalysts are highly desirable due to their ease of separation and recyclability, which aligns with green chemistry principles. researchgate.net

Mesoporous Silica (B1680970): Dual-modified SBA-15 materials, featuring both Brönsted and Lewis acid sites, have shown promise as stable and recyclable catalysts for the synthesis of tert-butyl acetate (B1210297). researchgate.net This type of bifunctional catalyst could be adapted for the synthesis of this compound.

Metal-Organic Frameworks (MOFs): MOFs and related materials offer tunable porosity and active sites, making them promising candidates for a range of catalytic applications.